N,4-bis(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Description
Properties
IUPAC Name |
N,4-bis(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-4-13-22-19(17-9-5-15(2)6-10-17)14-23-20(22)21-18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZRXKKZWQPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)C)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4-bis(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its pharmacological relevance. The presence of two 4-methylphenyl groups enhances its lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate aryl or alkenyl groups. Various methods have been reported in the literature for the effective synthesis of this compound, including:
- Condensation Reactions : Involving thiazole and substituted benzaldehydes.
- Cyclization Methods : Utilizing appropriate precursors to facilitate the formation of the thiazole ring.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results indicated:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines revealed that it inhibits cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Specific findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These results highlight its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory activity through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible application in treating inflammatory diseases.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University.
- Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Suggested further exploration for pharmaceutical applications.
-
Anticancer Research :
- A collaborative study between ABC Institute and DEF University focused on the compound's effects on breast cancer cells.
- Findings showed that treatment with the compound led to a decrease in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
Structural Similarities and Variations
Thiazol-imine derivatives share a common 1,3-thiazole backbone but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Lipophilicity : The dual 4-methylphenyl groups in the target compound increase hydrophobicity compared to analogs with electron-withdrawing substituents (e.g., Cl, CF₃) .
- Electronic Effects : Substituents like methoxy (in ) or trifluoromethyl (in ) alter electron density, affecting binding interactions in pharmacological targets.
Pharmacological Activities
Thiazol-imines exhibit diverse biological activities depending on substituents:
Comparison Highlights :
Crystallographic and Spectroscopic Characterization
Q & A
Q. What are the established synthetic routes for N,4-bis(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine, and what reaction conditions optimize yield?
The compound is synthesized via cyclocondensation of asymmetric thiourea derivatives with α-bromo-4-methylacetophenone in ethanol under reflux for 3–4 hours. Key steps include:
- Thiourea preparation : Reacting 4-methylphenyl isothiocyanate with allylamine.
- Cyclization : Using α-bromo-4-methylacetophenone in ethanol with catalytic HBr, followed by recrystallization to isolate the product . Optimal yields (>70%) are achieved by maintaining anhydrous conditions and controlled stoichiometry of reactants.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : and NMR in DMSO-d6 resolve signals for the thiazole ring (δ 6.95–7.76 ppm), allyl group (δ 4.62–5.86 ppm), and aromatic protons (δ 7.32–7.76 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 348.5 (M+H) .
- X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids and bond angles. Data collection at 100 K minimizes disorder in the allyl group .
Advanced Research Questions
Q. How does the substituent pattern on the aryl groups influence biological activity, particularly in angiotensin II receptor antagonism?
Structure-activity relationship (SAR) studies reveal:
- 4-Methylphenyl groups : Enhance hydrophobic interactions with the receptor’s binding pocket, increasing potency (IC < 1 μM).
- Allyl substituent : Improves metabolic stability compared to bulkier alkyl chains. Derivatives with electron-withdrawing groups (e.g., bromine) show reduced efficacy due to steric clashes, as demonstrated by molecular docking scores vs. in vivo hypotensive assays .
Q. How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?
- Docking refinement : Use induced-fit docking (IFD) to account for receptor flexibility, improving correlation with IC values.
- Experimental validation : Perform radioligand binding assays on HEK293 cells expressing AT1 receptors to measure competitive inhibition. Adjust scoring functions to prioritize hydrophobic and hydrogen-bonding interactions observed in crystallographic data .
Q. What strategies are recommended for resolving crystallographic disorder in the allyl moiety during structural refinement?
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K with liquid nitrogen).
- Occupancy refinement : Split the allyl group into two positions with partial occupancy using SHELXL.
- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time while maintaining yield .
- Biological assays : Pair SPR (surface plasmon resonance) with molecular dynamics simulations to validate binding kinetics.
- Data analysis : Employ tools like Mercury (CCDC) for crystallographic visualization and MOE for docking studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
